2-Cyclohexyl-1,3,2-dioxaborinane

Vue d'ensemble

Description

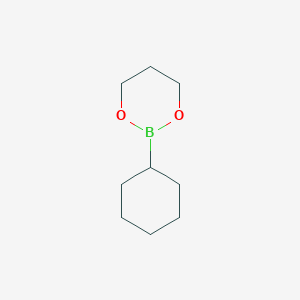

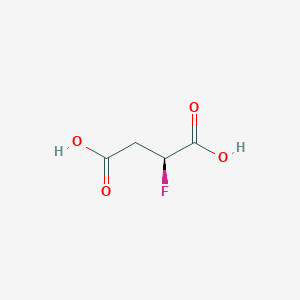

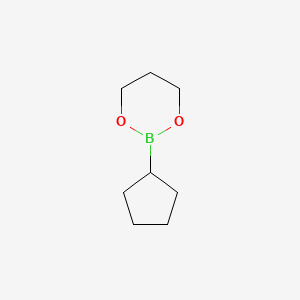

2-Cyclohexyl-1,3,2-dioxaborinane is a chemical compound with the molecular formula C9H17BO2 . It is used in various chemical reactions and can be obtained from several suppliers.

Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 17 hydrogen atoms, 1 boron atom, and 2 oxygen atoms . The exact structure could not be found in the available resources.Applications De Recherche Scientifique

Liquid Crystal Synthesis and Properties

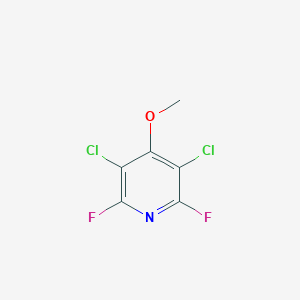

2-Cyclohexyl-1,3,2-dioxaborinane derivatives have been extensively studied for their applications in liquid crystal technology. Research demonstrates that these compounds can be synthesized with laterally fluorinated structures, exhibiting mesomorphic properties like thermotropic liquid crystalline materials. These properties are essential for their potential use in liquid crystal displays and other electro-optic devices (Sun et al., 2004). Additionally, cyano derivatives of this compound have shown promising characteristics for high-information electrooptic display applications due to their high positive dielectric anisotropy and low nematic-isotropic transition temperatures (Bezborodov & Lapanik, 1991).

Conformational Analysis and Computer Simulation

The compound and its analogs have been subjects of extensive conformational analysis and computer simulations. Studies have been conducted to understand the conformational transformations and behavior of 1,3-dioxanes and 1,3,2-dioxaborinanes, which are crucial for predicting their chemical behavior and interactions with other molecules (Kuznetsov, 2014). Such analyses are valuable for designing molecules with specific properties and reactivities.

Synthesis and Stability Studies

Another aspect of research on this compound involves its synthesis and the exploration of its stability. For example, studies have been conducted on the synthesis of various derivatives and their hydrolytic stability, which is a critical factor in their potential practical applications. The crystal structure of certain derivatives has been investigated to understand the molecular configuration and the stability of these compounds (Emsley et al., 1989).

Potential in Organic Synthesis

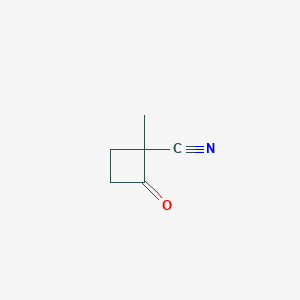

The compound has also shown potential as a building block in organic synthesis. For instance, 4,4,6-Trimethyl-2-vinyl-1,3,2-dioxaborinane, a derivative, has been identified as a superior reagent for Heck versus Suzuki couplings in organic synthesis (Lightfoot et al., 2003). This highlights its versatility and reactivity, making it a valuable tool for chemists in synthesizing complex molecules.

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known to be involved in metal-catalyzed hydroboration reactions .

Mode of Action

The compound is thought to participate in metal-catalyzed hydroboration reactions . The rhodium-catalyzed hydroboration reaction is initiated with the dissociation of a triphenylphosphine from the Rh (I) centre. Oxidative addition of the B-H bond of the borane reagent to this 14 e − species is then followed by coordination of the alkene to the 16e − Rh (III) hydride complex .

Biochemical Pathways

Its involvement in hydroboration reactions suggests it may influence pathways involving the addition of boron and hydrogen across carbon-carbon double bonds .

Result of Action

Its role in hydroboration reactions suggests it may influence the formation of organoborane compounds .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemical species could potentially influence the action, efficacy, and stability of 2-Cyclohexyl-1,3,2-dioxaborinane.

Propriétés

IUPAC Name |

2-cyclohexyl-1,3,2-dioxaborinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BO2/c1-2-5-9(6-3-1)10-11-7-4-8-12-10/h9H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTWQOOZULADCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60511208 | |

| Record name | 2-Cyclohexyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30169-75-6 | |

| Record name | 2-Cyclohexyl-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60511208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tert-Butyl 2-methyl (2S,4S)-4-{[(tert-butoxy)carbonyl]amino}pyrrolidine-1,2-dicarboxylate](/img/structure/B3393429.png)

![1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3393459.png)

![(4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-diacetyloxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B3393474.png)

![(R)-4-[3-(Trifluoromethyl)phenoxy]-1-butyne-3-ol](/img/structure/B3393499.png)

![(R)-7-Amino-5-azaspiro[2.4]heptan-4-one](/img/structure/B3393528.png)